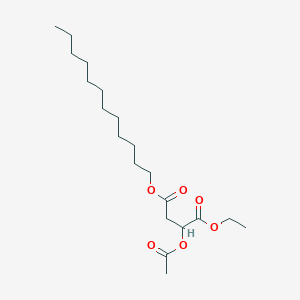
Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester is a complex organic compound with the molecular formula C20H36O6 This compound is known for its unique structural features, which include a butanedioic acid backbone with acetyloxy, dodecyl, and ethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetyloxy group.
For the dodecyl and ethyl ester groups, the reaction may involve the use of dodecanol and ethanol, respectively, in the presence of an acid catalyst. The reaction conditions, such as temperature and reaction time, are optimized to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process. Industrial methods may also incorporate purification steps such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of new esters or amides.
Scientific Research Applications
Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug delivery mechanisms is ongoing.
Industry: It is utilized in the formulation of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy group can participate in acetylation reactions, modifying proteins and enzymes. The ester groups can undergo hydrolysis, releasing active compounds that interact with cellular components. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-ethyl ester can be compared with similar compounds such as:
- Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-methyl ester
- Butanedioic acid, (acetyloxy)-, 4-dodecyl 1-propyl ester
These compounds share similar structural features but differ in the length and nature of the ester groups
Properties
CAS No. |
844477-48-1 |
|---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-O-dodecyl 1-O-ethyl 2-acetyloxybutanedioate |
InChI |
InChI=1S/C20H36O6/c1-4-6-7-8-9-10-11-12-13-14-15-25-19(22)16-18(26-17(3)21)20(23)24-5-2/h18H,4-16H2,1-3H3 |
InChI Key |
CHBFUEHRIACRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



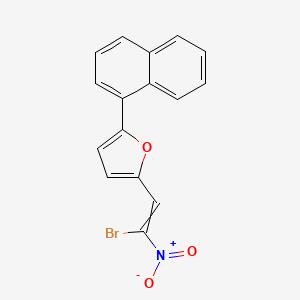
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
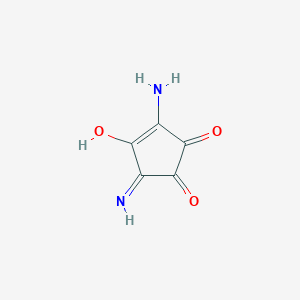
![1-[3-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B14203902.png)
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
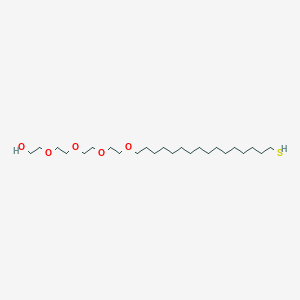
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)

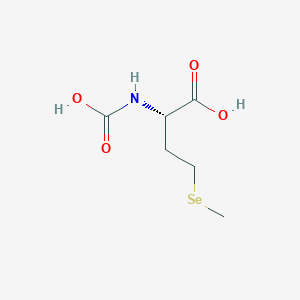
![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
